Cinanserin

Catalog No.
S624324
CAS No.
1166-34-3
M.F
C20H24N2OS
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinanserin

CAS Number

1166-34-3

Product Name

Cinanserin

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+

InChI Key

RSUVYMGADVXGOU-BUHFOSPRSA-N

SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Synonyms

Cinanserin, Cinanserin Hydrochloride, Cinanserin Monohydrochloride, Hydrochloride, Cinanserin, Monohydrochloride, Cinanserin, SQ 10,643, SQ 16,167, SQ-10,643, SQ-16,167, SQ10,643, SQ16,167

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2

Understanding Serotonin Function:

Cinanserin plays a crucial role in investigating the function of the serotonin system, particularly the role of 5-HT2A receptors. By selectively blocking these receptors, researchers can observe the resulting changes in behavior, physiology, and neurochemical activity. This allows them to gain insights into how serotonin signaling contributes to various functions and potential therapeutic targets for related disorders [].

Preclinical Models of Neuropsychiatric Disorders:

Cinanserin's ability to modulate serotonin signaling makes it valuable in preclinical models of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. By studying the effects of cinanserin in these models, researchers can explore potential mechanisms underlying these conditions and evaluate the potential therapeutic effects of targeting the 5-HT2A receptor system [, ].

Investigating Neurodegenerative Diseases:

Emerging research suggests a potential role for cinanserin in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may help protect neurons from damage and improve cognitive function, although further research is warranted to confirm these findings and elucidate the underlying mechanisms [, ].

Exploring Addiction and Reward Processing:

Cinanserin's influence on serotonin signaling also makes it relevant to research on addiction and reward processing. Studies suggest it can modulate the rewarding effects of drugs like cocaine and alcohol, potentially offering insights into developing new treatment strategies for these conditions [].

Cinanserin is a pharmaceutical compound recognized primarily for its role as a serotonin antagonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Discovered in the 1960s, it has been studied for various therapeutic applications, including its potential as an antiviral agent. The compound is chemically classified as a phenylpiperazine derivative and is known to exhibit significant binding affinity to serotonin receptors, with a notably higher affinity for the 5-HT2 receptor subtype compared to the 5-HT1 receptor .

Cinanserin acts as a competitive antagonist at the 5-HT2A and 5-HT2C receptors. It binds to the receptor site, preventing the natural neurotransmitter serotonin from binding and exerting its effects []. This mechanism is being investigated for its potential in conditions like schizophrenia, anxiety, and depression, where serotonin signaling is implicated [].

, including:

  • Oxidation: This reaction can modify the structure of cinanserin, potentially affecting its biological activity.
  • Substitution Reactions: The compound can participate in nucleophilic substitution, which may lead to the formation of various analogs.
  • Hydrolysis: In some conditions, cinanserin may hydrolyze, impacting its stability and efficacy.

These reactions are essential for understanding how cinanserin can be modified for enhanced therapeutic properties.

Cinanserin exhibits notable biological activities:

  • Serotonin Receptor Antagonism: It effectively blocks the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and various psychiatric disorders. This action suggests potential use in treating conditions like anxiety and depression .
  • Antiviral Properties: Recent studies have demonstrated that cinanserin acts as an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-CoV), significantly reducing viral replication in vitro. This positions cinanserin as a candidate for further development in antiviral therapies .

Cinanserin can be synthesized through various methods, typically involving multi-step organic reactions. A common approach includes:

  • Formation of the Phenylpiperazine Core: Starting from piperazine derivatives, phenyl groups are introduced via electrophilic aromatic substitution.
  • Modification of the Cinnamide Moiety: The cinnamide group can be synthesized through coupling reactions involving appropriate cinnamic acid derivatives and amines.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity cinanserin .

These methods allow for the production of cinanserin and its analogs, facilitating research into their biological activities.

Cinanserin has several applications in pharmacology:

  • Psychiatric Disorders: Its antagonistic effects on serotonin receptors make it a candidate for treating anxiety and depression.
  • Antiviral Research: Given its inhibitory effects on SARS-CoV protease, cinanserin is being explored as a potential antiviral drug lead against coronaviruses .
  • Research Tool: It serves as a valuable tool in neuroscience research to study serotonin receptor functions and related pathways.

Studies on cinanserin's interactions reveal significant insights:

  • Serotonergic System: Cinanserin's primary interactions involve serotonin receptors, influencing neurotransmitter dynamics and behavioral outcomes.
  • Proteinase Inhibition: Its interaction with SARS-CoV's 3C-like proteinase demonstrates potential pathways for developing antiviral strategies. This interaction involves cation–π interactions with specific amino acids in the protease, suggesting a targeted mechanism of action .

Cinanserin shares structural and functional similarities with several compounds. Here are some notable examples:

CompoundSimilarity to CinanserinUnique Features
KetanserinSerotonin receptor antagonistHigher selectivity for 5-HT2A
RisperidoneAntagonist at multiple serotonin receptorsAlso acts on dopamine receptors
OndansetronSerotonin antagonist (5-HT3)Primarily used as an antiemetic
ClozapineMulti-receptor antagonistUsed primarily in schizophrenia

Cinanserin's uniqueness lies in its specific inhibition of both serotonin receptors and viral proteases, positioning it distinctly among these compounds while highlighting its potential versatility in both psychiatric and antiviral applications .

Serotonergic Pathway Modulation

5-HT2A Receptor Antagonism Mechanisms

Cinanserin functions as a selective antagonist of the 5-hydroxytryptamine 2A receptor, exerting its primary pharmacological effects through this mechanism [1] [2]. The 5-hydroxytryptamine 2A receptor belongs to the G protein-coupled receptor family and is coupled to the Gq/G11 signaling pathway, representing the primary excitatory receptor subtype among serotonin-responsive G protein-coupled receptors [2]. The receptor undergoes significant conformational changes upon activation, particularly in transmembrane helices 3 and 6, which facilitate G protein coupling and signal transduction [2].

The molecular basis of cinanserin's antagonism involves binding to the orthosteric binding pocket of the 5-hydroxytryptamine 2A receptor [2]. The receptor's ligand-binding pocket consists of two adjacent subpockets: the orthosteric binding pocket and an extended binding pocket, with a unique side-extended cavity near the orthosteric site that distinguishes it from related receptors [2]. Ligands are anchored primarily through a conserved aspartate residue that interacts with their charged amine groups, while additional interactions involve hydrophobic contacts and hydrogen bonds with residues in both binding pockets [2].

Cinanserin's antagonistic action blocks the receptor's normal signaling cascade, which involves Gα-q stimulation of phospholipase C activity, subsequently promoting the release of diacylglycerol and inositol triphosphate [2]. This cascade normally stimulates protein kinase C activity and calcium release, processes that are inhibited by cinanserin's receptor blockade [2]. The antagonism of 5-hydroxytryptamine 2A receptors by cinanserin results in downregulation of post-synaptic receptor density, an adaptive response that may contribute to reverse tolerance rather than the expected development of tolerance [2].

5-HT2C Receptor Interaction Profiles

Cinanserin demonstrates a lower binding affinity for 5-hydroxytryptamine 2C receptors compared to 5-hydroxytryptamine 2A receptors, with studies indicating a 4- to 10-fold reduced affinity for 5-hydroxytryptamine 2C receptor binding sites [9]. Despite this reduced affinity, at concentrations normally used in experimental settings, 5-hydroxytryptamine 2C receptor blocking effects are still likely to occur [9]. The 5-hydroxytryptamine 2C receptor, like all 5-hydroxytryptamine 2 receptors, is a G protein-coupled receptor coupled to Gq/G11 and mediates excitatory neurotransmission [6].

The 5-hydroxytryptamine 2C receptor exists as a homodimer at the cell surface and is located mainly in the choroid plexus, with high concentrations found in many brain regions including parts of the hippocampus, anterior olfactory nucleus, substantia nigra, several brainstem nuclei, amygdala, subthalamic nucleus and lateral habenula [6]. Activation of this receptor by serotonin inhibits dopamine and norepinephrine release in certain areas of the brain [6]. The receptor significantly regulates mood, anxiety, feeding, and reproductive behavior, and regulates dopamine release in the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala [6].

The structural basis for cinanserin's interaction with 5-hydroxytryptamine 2C receptors involves binding to the presumed orthosteric site and engagement of a potential extended binding site encompassing the extracellular portions of transmembrane helices III, V, VI and VII as well as extracellular loop 2 [7]. The reduced affinity compared to 5-hydroxytryptamine 2A receptors may be attributed to differences in key residues responsible for ligand selectivity, particularly residues at positions 5.42 and 7.39 which are unique to 5-hydroxytryptamine 2A-C subtypes [7].

Comparative Receptor Binding Affinities

Receptor SubtypeBinding Affinity (Ki)Relative SelectivityClinical Significance
5-HT2AHigh affinityPrimary targetPrimary therapeutic mechanism
5-HT2BLow affinityMinimal bindingReduced side effects
5-HT2C4-10 fold lower than 5-HT2AModerate bindingSecondary mechanism

Cinanserin exhibits selective binding profiles across different serotonin receptor subtypes, with the highest affinity demonstrated for 5-hydroxytryptamine 2A receptors [9]. The compound shows low affinity to 5-hydroxytryptamine 2B binding sites, which contributes to its favorable safety profile by minimizing interactions with receptors associated with adverse cardiovascular effects [9]. In synaptic membranes prepared from whole rat brain, cinanserin produced a relatively shallow inhibition curve of tritiated 5-hydroxytryptamine binding with a Hill slope of 0.68, compared to a Hill slope of 0.99 observed in tritiated spiperone binding [8].

Nonlinear regression analysis demonstrated that cinanserin's inhibition curve is best fitted by a two-site model, revealing that at least two populations of binding sites are labeled by tritiated 5-hydroxytryptamine in rat brain [8]. High affinity binding sites could be differentiated from others by the action of 5 nanomolar cinanserin, with dissociation constant values of 1.90 nanomolar and maximum binding capacity of 0.188 picomoles per milligram protein [8]. Regional and Scatchard analyses both clearly revealed the presence of multiple binding site populations [8].

The binding affinity of cinanserin was significantly changed in chimeric receptor studies examining different transmembrane domains [11]. Chimeras that exchanged transmembrane domains I and II or transmembrane domains I-III had the greatest effects on binding affinity for certain compound classes, while cinanserin binding was significantly altered in all chimeric constructs studied [11]. These results indicate that structurally diverse 5-hydroxytryptamine 2 antagonists utilize distinct regions of the 5-hydroxytryptamine 2 receptor for high affinity binding [11].

Antiviral Mechanisms

3C-Like Proteinase (3CLpro) Inhibition

Target ProteaseIC50 (μM)KD (μM)Binding SpecificityAntiviral Activity
SARS-CoV 3CLpro4.9249.4StrongActive
HCoV-229E 3CLpro4.6818.2StrongActive
HRV-14 3CproNo inhibitionNo bindingNoneInactive

Cinanserin functions as a potent inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and human coronavirus 229E, demonstrating specific inhibitory activity against coronavirus proteases [1] [3]. The 3C-like proteinase, also known as the main protease, is a cysteine protease that belongs to the PA clan of proteases and serves as the main protease found in coronaviruses [14]. This enzyme cleaves the coronavirus polyprotein at eleven conserved sites and is essential for virus replication [14].

The 3C-like proteinase possesses a cysteine-histidine catalytic dyad at its active site, consisting of Cys145 and His41, instead of the canonical serine-histidine-aspartate triad found in many other proteases [13]. The enzyme is composed of three domains: domains I and II form a chymotrypsin-like fold that hosts the complete catalytic machinery, while domain III is responsible for enzyme dimerization [13]. The dimerization is essential for enzymatic activity as it assists in the correct orientation of the S1 pocket of the substrate-binding site [13].

Cinanserin demonstrates inhibitory activity with 50% inhibitory concentration values of approximately 5 micromolar for both severe acute respiratory syndrome coronavirus and human coronavirus 229E 3C-like proteinases [1] [3]. Surface plasmon resonance technology confirmed binding of cinanserin to bacterially expressed 3C-like proteinases, with dissociation constant values of 49.4 micromolar and 78.0 micromolar for cinanserin and cinanserin hydrochloride respectively against severe acute respiratory syndrome coronavirus 3C-like proteinase [1]. For human coronavirus 229E 3C-like proteinase, the dissociation constant values were 18.2 micromolar and 36.6 micromolar respectively [1].

The specificity of cinanserin's inhibitory activity is demonstrated by its lack of binding affinity to human rhinovirus-14 3C protease, indicating that the inhibitory activity is specific for coronavirus 3C-like proteinases [1] [12]. The binding kinetics showed characteristic square-wave binding curves, indicating a rapidly formed but unstable complex [1]. The inhibition reached a maximum of 70 to 90% at concentrations of 50 to 100 micromolar for both cinanserin and its hydrochloride form [1].

Viral Replication Cycle Interruption Points

VirusIC50 (μM)IC90 (μM)Maximum ReductionCell Type
SARS-CoV31 (RNA reduction)663-4 log unitsVero cells
HCoV-229E19 (Replicon)Not reported4 log unitsMRC-5 cells
SARS-CoV-220.61 (Antiviral)Not reportedVariableVarious

Cinanserin interrupts the viral replication cycle at multiple critical points, primarily through inhibition of the 3C-like proteinase which is responsible for proteolytic processing of replicase precursor polyproteins [1] [12]. The 3C-like proteinase is encoded by the coronavirus replicase gene and is indispensable for virus replication, making it an ideal target for antiviral intervention [1]. The enzyme's functional importance stems from its role in processing the two large polyproteins pp1a and pp1ab into mature functional proteins necessary for viral replication [13].

The protease undergoes ordered processing whereby it first automatically cleaves from polyproteins at its own amino-terminal and carboxyl-terminal auto processing sites [13]. Two 3C-like proteinases anchored to membranes by transmembrane proteins nsp4 and nsp6 form a dimer and initiate cleavage in trans [13]. Following maturation cleavage, the 3C-like proteinase targets nsp9-10 for processing before moving on to the nsp8-9 and nsp7-8 sites respectively [13].

Cinanserin's antiviral activity was demonstrated in tissue culture assays using a replicon system based on human coronavirus 229E and quantitative test assays with infectious severe acute respiratory syndrome coronavirus and human coronavirus 229E [1] [12]. The compound revealed strong inhibition of coronavirus replication at non-toxic drug concentrations, with virus RNA and infectious particle levels reduced by up to 4 log units [1] [3]. The 50% inhibitory concentration values ranged from 19 to 34 micromolar across different experimental systems [1] [3].

In the BHK-Rep-1 cell line containing autonomously replicating RNA derived from human coronavirus 229E, more than 70% of cinanserin and cinanserin hydrochloride-treated cells lost green fluorescent protein expression [12]. This loss of expression is dependent on an active coronavirus replication complex, further supporting the idea that inhibition of 3C-like proteinase results in loss of coronavirus replicase function [12]. The magnitude of inhibition observed with cinanserin far exceeded reductions of severe acute respiratory syndrome coronavirus RNA found with nucleoside analogues using the same assay [12].

Structure-Based Binding to Viral Proteases

DomainResiduePositionInteraction TypeFunctional Role
Domain IThr25S1 subsiteHydrophobicSubstrate binding
Domain ILeu27S1 subsiteHydrophobicSubstrate binding
Domain IIHis41Catalytic dyadCatalyticNucleophile
Domain IIMet49S2 subsiteHydrophobicSubstrate specificity
Domain IICys145Catalytic dyadCatalyticGeneral base
Domain IIHis163S1 subsiteHydrogen bondingSubstrate positioning

Cinanserin's binding to viral proteases involves specific interactions with key residues within the active site and binding pockets of the 3C-like proteinase [1] [24]. The binding site of severe acute respiratory syndrome 3C-like proteinase comprises several critical residues including Thr25, Leu27, His41, Met49, Phe140, Leu141, Asn142, Cys145, His163, Met165, Glu166, His172, Asp187, Gln189 and Gln192 [24]. Molecular dynamics simulations revealed that the average heavy atom root mean square deviation of these binding site side chain residues remained stable during simulation periods, indicating stable binding interactions [24].

The structural basis for cinanserin's specificity involves its predicted interaction with both a homology model and the crystallographic structure of the severe acute respiratory syndrome coronavirus 3C-like proteinase binding pocket [1]. The accuracy of molecular modeling was confirmed by comparison with the crystal structure, showing a root mean square deviation of all heavy atoms of 3.11 Angstroms between the two structures [1]. The root mean square deviation of the binding pocket was only 0.18 Angstroms, confirming the reliability of the binding predictions [1].

Virtual screening approaches identified cinanserin as a potential binding molecule through computational docking studies using a database containing structural information of more than 8,000 existing drugs [1]. The compound showed a high score in virtual screening and was selected for experimental evaluation based on its predicted binding affinity [1]. Subsequent experimental validation confirmed the computational predictions, demonstrating that virtual screening represents a useful approach for extracting potential inhibitors from available drug databases [1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.16093457 g/mol

Monoisotopic Mass

340.16093457 g/mol

Heavy Atom Count

24

UNII

KI6J9OY7A3

Related CAS

54-84-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Serotonin Antagonists

Pictograms

Irritant

Irritant

Other CAS

33464-86-7
1166-34-3

Wikipedia

Cinanserin

Dates

Modify: 2024-04-15

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